6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one
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Overview
Description
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one is a chemical compound with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the carbazole core play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one can be compared with other carbazole derivatives, such as:
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one: Lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets
Properties
IUPAC Name |
6-fluoro-2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-14(2)6-11-13(12(17)7-14)9-5-8(15)3-4-10(9)16-11/h3-5,16H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTLDTMFHAXMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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